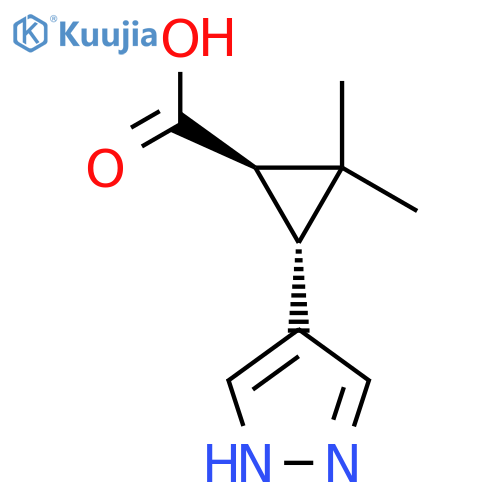Cas no 2227672-64-0 (rac-(1R,3R)-2,2-dimethyl-3-(1H-pyrazol-4-yl)cyclopropane-1-carboxylic acid)

2227672-64-0 structure
商品名:rac-(1R,3R)-2,2-dimethyl-3-(1H-pyrazol-4-yl)cyclopropane-1-carboxylic acid
rac-(1R,3R)-2,2-dimethyl-3-(1H-pyrazol-4-yl)cyclopropane-1-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- rac-(1R,3R)-2,2-dimethyl-3-(1H-pyrazol-4-yl)cyclopropane-1-carboxylic acid
- 2227672-64-0
- EN300-1813535
-
- インチ: 1S/C9H12N2O2/c1-9(2)6(7(9)8(12)13)5-3-10-11-4-5/h3-4,6-7H,1-2H3,(H,10,11)(H,12,13)/t6-,7+/m1/s1
- InChIKey: MNNZHJWQOHAECK-RQJHMYQMSA-N
- ほほえんだ: OC([C@@H]1[C@@H](C2C=NNC=2)C1(C)C)=O
計算された属性
- せいみつぶんしりょう: 180.089877630g/mol
- どういたいしつりょう: 180.089877630g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 240
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.8
- トポロジー分子極性表面積: 66Ų
rac-(1R,3R)-2,2-dimethyl-3-(1H-pyrazol-4-yl)cyclopropane-1-carboxylic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1813535-0.1g |
rac-(1R,3R)-2,2-dimethyl-3-(1H-pyrazol-4-yl)cyclopropane-1-carboxylic acid |
2227672-64-0 | 0.1g |
$1357.0 | 2023-09-19 | ||
| Enamine | EN300-1813535-0.05g |
rac-(1R,3R)-2,2-dimethyl-3-(1H-pyrazol-4-yl)cyclopropane-1-carboxylic acid |
2227672-64-0 | 0.05g |
$1296.0 | 2023-09-19 | ||
| Enamine | EN300-1813535-0.5g |
rac-(1R,3R)-2,2-dimethyl-3-(1H-pyrazol-4-yl)cyclopropane-1-carboxylic acid |
2227672-64-0 | 0.5g |
$1482.0 | 2023-09-19 | ||
| Enamine | EN300-1813535-0.25g |
rac-(1R,3R)-2,2-dimethyl-3-(1H-pyrazol-4-yl)cyclopropane-1-carboxylic acid |
2227672-64-0 | 0.25g |
$1420.0 | 2023-09-19 | ||
| Enamine | EN300-1813535-1g |
rac-(1R,3R)-2,2-dimethyl-3-(1H-pyrazol-4-yl)cyclopropane-1-carboxylic acid |
2227672-64-0 | 1g |
$1543.0 | 2023-09-19 | ||
| Enamine | EN300-1813535-5.0g |
rac-(1R,3R)-2,2-dimethyl-3-(1H-pyrazol-4-yl)cyclopropane-1-carboxylic acid |
2227672-64-0 | 5g |
$4475.0 | 2023-06-02 | ||
| Enamine | EN300-1813535-10.0g |
rac-(1R,3R)-2,2-dimethyl-3-(1H-pyrazol-4-yl)cyclopropane-1-carboxylic acid |
2227672-64-0 | 10g |
$6635.0 | 2023-06-02 | ||
| Enamine | EN300-1813535-1.0g |
rac-(1R,3R)-2,2-dimethyl-3-(1H-pyrazol-4-yl)cyclopropane-1-carboxylic acid |
2227672-64-0 | 1g |
$1543.0 | 2023-06-02 | ||
| Enamine | EN300-1813535-2.5g |
rac-(1R,3R)-2,2-dimethyl-3-(1H-pyrazol-4-yl)cyclopropane-1-carboxylic acid |
2227672-64-0 | 2.5g |
$3025.0 | 2023-09-19 | ||
| Enamine | EN300-1813535-10g |
rac-(1R,3R)-2,2-dimethyl-3-(1H-pyrazol-4-yl)cyclopropane-1-carboxylic acid |
2227672-64-0 | 10g |
$6635.0 | 2023-09-19 |
rac-(1R,3R)-2,2-dimethyl-3-(1H-pyrazol-4-yl)cyclopropane-1-carboxylic acid 関連文献
-
Lei Li,Hui Li,Xiao Cheng Zeng Chem. Commun., 2015,51, 9535-9538
-
Tatsuya Kameyama,Ken-ichi Okazaki,Katsuhiko Takagi Phys. Chem. Chem. Phys., 2009,11, 5369-5376
-
Hao Dong,Kaijun Xiao,Donghui Luo RSC Adv., 2017,7, 18946-18952
2227672-64-0 (rac-(1R,3R)-2,2-dimethyl-3-(1H-pyrazol-4-yl)cyclopropane-1-carboxylic acid) 関連製品
- 2227735-03-5((2S)-1-2-(propan-2-yloxy)phenylpropan-2-ol)
- 1806145-50-5(6-Amino-3-(aminomethyl)-4-fluoro-2-(trifluoromethoxy)pyridine)
- 2228585-80-4(3-(1-{(tert-butoxy)carbonylamino}-2-methylpropyl)-1-methyl-1H-pyrazole-5-carboxylic acid)
- 1049735-43-4(4-(3,4,5-Trimethoxyphenyl)-1,3-thiazol-2-ylamine Hydrochloride)
- 1485565-50-1(1-cyclohexyl-1H-1,2,3-triazole-4-carbaldehyde)
- 2228276-05-7(4-hydroxy-1-(1,2,2,2-tetrafluoroethyl)cyclohexane-1-carboxylic acid)
- 1038280-79-3(1-(2-bromophenyl)ethyl(3-methoxypropyl)amine)
- 1432681-40-7(3-Methylimidazolidin-4-one hydrochloride)
- 27939-60-2(3-Cyclohexene-1-carboxaldehyde,dimethyl-)
- 1360922-74-2(Methyl 5-chloro-3-cyanopicolinate)
推奨される供給者
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
中国のサプライヤー
大量

Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
